molecular formula C8H11BO3 B173870 (2-Methoxy-4-methylphenyl)boronic acid CAS No. 198211-79-9

(2-Methoxy-4-methylphenyl)boronic acid

Cat. No. B173870
M. Wt: 165.98 g/mol
InChI Key: LWNWZQJRSFHZRG-UHFFFAOYSA-N
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Description

“(2-Methoxy-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H11BO3 . It is a solid substance and is often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “(2-Methoxy-4-methylphenyl)boronic acid” were not found, boronic acids are generally synthesized through a variety of methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-4-methylphenyl)boronic acid” consists of 8 carbon atoms, 11 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The molecular weight of the compound is 165.98 g/mol .


Physical And Chemical Properties Analysis

“(2-Methoxy-4-methylphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C . The boiling point data is not available .

Scientific Research Applications

Fluorescence Quenching Studies

(2-Methoxy-4-methylphenyl)boronic acid and its derivatives have been studied for their fluorescence quenching properties. For example, Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, observing a negative deviation from the Stern-Volmer equation due to conformational changes in the solute's ground state, influenced by intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Protecting Group for Boronic Acids

A novel boronic acid protecting group, MPMP-diol, which involves derivatives of (2-Methoxy-4-methylphenyl)boronic acid, has been developed by Yan et al. (2005). This group allows both protection and deprotection under mild conditions with quantitative conversions, highlighting its utility in organic synthesis (Yan, Jin, & Wang, 2005).

Chemical Synthesis Applications

(2-Methoxy-4-methylphenyl)boronic acid has been used in the synthesis of various compounds. For instance, Paintner et al. (2001) demonstrated its use in highly regioselective 3-hydroxyalkylations of boron 4-methoxy-2-furanolates, leading to the production of 3-acyl-4-O-methyl tetronates (Paintner, Allmendinger, & Bauschke, 2001).

Formation of Tetraarylpentaborates

Nishihara et al. (2002) explored the reaction of (4-methoxyphenyl)boronic acid with aryloxorhodium complexes, leading to the formation of new tetraarylpentaborates. These compounds exhibit intriguing chemical properties and structural features, adding to the versatility of boronic acids in inorganic chemistry (Nishihara, Nara, & Osakada, 2002).

Multifunctional Compounds

Zhang et al. (2017) prepared derivatives of (2-Methoxy-4-methylphenyl)boronic acid that incorporated aminophosphonic acid groups, highlighting the potential for new applications in multifunctional compounds. These derivatives could lead to advancements in various fields such as medicine, agriculture, and industrial chemistry (Zhang, Zhang, Ge, Miao, & Zhang, 2017).

Sugar Binding and Recognition

The binding interaction of derivatives like 2-methoxy-5-fluoro phenyl boronic acid with various sugars has been studied, as in the work of Bhavya et al. (2016). They investigated how structural changes in sugars affect binding affinity, which is crucial for understanding sugar recognition in biological systems (Bhavya et al., 2016).

Advanced Catalysis

Arnold et al. (2008) synthesized derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including those involving (2-Methoxy-4-methylphenyl)boronic acid, for use as catalysts in direct amide formation between carboxylic acids and amines. This research highlights the role of boronic acids in developing more efficient catalytic processes (Arnold, Batsanov, Davies, & Whiting, 2008).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . This indicates that it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(2-methoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNWZQJRSFHZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593561
Record name (2-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-4-methylphenyl)boronic acid

CAS RN

198211-79-9
Record name (2-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-4-methylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of 1-bromo-2-methoxy-4-methylbenzene (0.5 g; 2.49 mmol) in dry THF (12.5 mL) under argon atmosphere was added dropwise a tert-butyllithium solution (1.6M in pentane) (3.65 mL; 5.47 mmol). After 10 min, trimethyl borate (0.424 mL; 3.73 mmol) was added dropwise as a neat liquid and the reaction was stirred at −78° C. for 1 h. The reaction was allowed to warm up to room temperature and was stirred for another 1 h. The mixture was quenched with a saturated solution of ammonium chloride and the mixture was concentrated under reduced pressure. The residue was acidified with a solution of hydrochloric acid 2N and the mixture was extracted with dichloromethane. The organic layer was washed with brine, dried over magnesium sulphate and concentrated under reduced pressure. The crude product was precipitated out off a mixture of dichloromethane-heptane, filtered, washed with heptane and dried under reduced pressure to afford 0.095 g (23%) of the title compound as an off-white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
0.424 mL
Type
reactant
Reaction Step Three
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Iwashita, S Fujii, S Ito, T Hirano, H Kagechika - Tetrahedron, 2011 - Elsevier
Riccardin C (RC, 1) is a macrocyclic bis(bibenzyl) natural product exhibiting remarkable biological activity as a nuclear liver X receptors (LXRs) ligand and a lipid metabolism mediator. …
Number of citations: 15 www.sciencedirect.com

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